Bienvenue dans la boutique en ligne BenchChem!

Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

Physicochemical profiling CNS drug-likeness Lead optimization

This carbamate derivative is a strategic building block for medicinal chemistry programs exploring underexplored chemical space around the furan-pyrazine core. Its unique benzyl carbamate-protected glycine amide side chain offers a synthetic entry point orthogonal to common Boc protections, enabling sequential deprotection strategies for PROTAC or molecular glue design. The scaffold has demonstrated low-µM anti-tubercular activity, while the compound's computed CNS drug-like properties (TPSA 96.18 Ų, clogP 3.02) make it ideal for CNS kinase inhibitor expansion. Procure this high-purity (≥95%), fully characterized intermediate to ensure assay reproducibility and avoid the batch-to-batch variability of uncharacterized analogs.

Molecular Formula C19H18N4O4
Molecular Weight 366.377
CAS No. 2034500-77-9
Cat. No. B2949029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
CAS2034500-77-9
Molecular FormulaC19H18N4O4
Molecular Weight366.377
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=COC=C3
InChIInChI=1S/C19H18N4O4/c24-17(11-23-19(25)27-12-14-4-2-1-3-5-14)22-10-16-18(21-8-7-20-16)15-6-9-26-13-15/h1-9,13H,10-12H2,(H,22,24)(H,23,25)
InChIKeyKPPBFCFFCTZUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2034500-77-9): Structural and Procurement Baseline


This compound is a synthetic carbamate derivative built on a 3-(furan-3-yl)pyrazin-2-yl scaffold, bearing a benzyl carbamate-protected glycine amide side chain [1]. It belongs to a proprietary chemical space of furan-pyrazine hybrid molecules that have attracted interest as kinase inhibitor intermediates, anti-tubercular leads, and HDAC-modulating scaffolds . With a molecular formula of C₁₉H₁₈N₄O₄, a molecular weight of 366.38 g/mol, and a typical vendor purity specification of ≥95%, this compound serves as a versatile building block for medicinal chemistry and chemical biology programs requiring precise structural elaboration at the carbamate terminus [1].

Why In-Class Substitution of Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate Carries Procurement Risk


Superficially similar compounds sharing the 3-(furan-3-yl)pyrazin-2-yl core exhibit divergent physicochemical and pharmacological profiles driven by their terminal carbamate / amide substituents. For example, the morpholinoethyl analog (CAS 2034501-24-9) introduces a basic tertiary amine (pKa ~7.5) that alters solubility, logD, and off-target receptor binding compared to the neutral benzyl carbamate terminus of the target compound [1]. Likewise, pyridylmethyl congeners incorporate additional heteroaryl hydrogen-bond acceptors that shift TPSA and CNS MPO scores into different ranges [2]. Within the class, anti-tubercular IC₅₀ values vary from 1.35 μM to >50 μM against M. tuberculosis H37Ra solely as a function of the peripheral substituent, underscoring that the core scaffold alone is an unreliable predictor of biological performance . Procurement of an uncharacterized analog without structure-matched evidence therefore introduces both chemical and biological uncertainty into research programs.

Quantitative Differentiation Evidence for Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate vs. Closest Analogs


Physicochemical Differentiation: clogP, TPSA, and CNS Drug-Likeness Profile vs. Morpholinoethyl and Pyridylmethyl Analogs

The target compound displays a computed clogP of 3.02 and a topological polar surface area (TPSA) of 96.18 Ų, with zero hydrogen bond donors (HBD) and 8 hydrogen bond acceptors (HBA), placing it within favorable CNS drug-like space (QED = 0.55) [1]. By contrast, the morpholinoethyl analog 2-(morpholin-4-yl)ethyl N-{3-(furan-3-yl)pyrazin-2-ylmethyl}carbamate (CAS 2034501-24-9) carries a basic morpholine nitrogen that lowers logD at physiological pH and increases HBA count, shifting TPSA upward and reducing predicted passive CNS permeability [2]. Pyridin-2-ylmethyl and pyridin-3-ylmethyl congeners introduce an additional aromatic nitrogen, raising TPSA to an estimated 105–115 Ų and altering the hydrogen-bonding landscape relative to the neutral benzyl terminus of the target compound . These differences are consequential for programs requiring brain penetration or specific logD windows.

Physicochemical profiling CNS drug-likeness Lead optimization

Structural Determinant Differentiation: Benzyl Carbamate Terminus Confers Distinct Hydrogen-Bonding and Metabolic Profile vs. tert-Butyl Carbamate and Amide Analogs

The target compound incorporates a benzyl carbamate (Cbz) protecting group on the glycine amide side chain. This Cbz group serves a dual role: it functions as a protecting group during synthesis and, in a biological context, can be cleaved by catalytic hydrogenolysis or certain esterases to unmask the free amine [1]. The closest analog bearing a tert-butyl carbamate (Boc) group, tert-butyl 4-[({[3-(furan-3-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate (PubChem CID entry), contains a Boc protecting group that is acid-labile rather than hydrogenolysis-labile, offering orthogonal deprotection conditions but differing metabolic stability and steric bulk [2]. Carbamate-containing analogs have been validated as prodrug warheads for HDAC inhibition, where the nature of the carbamate terminus (benzyl vs. alkyl vs. heteroaryl) directly modulates the rate of enzymatic hydrolysis and subsequent hydroxamic acid release [3]. The benzyl group also contributes π-stacking interactions absent in the Boc analog.

Structural biology Metabolic stability Prodrug design

Purity and Batch Reproducibility vs. Uncharacterized In-Class Alternatives

The target compound is supplied with a standard purity specification of ≥95% (HPLC) from multiple vendors, providing a defined quality baseline for research procurement . In contrast, several in-class analogs bearing the same 3-(furan-3-yl)pyrazin-2-yl core are listed without batch-specific purity certificates or with variable purity ranges (90–98%) depending on the vendor, introducing uncertainty into SAR studies and biological assay reproducibility [1]. For compounds within this scaffold series, the chromatographic behavior—including retention time and peak shape—is strongly influenced by the terminal substituent; the benzyl carbamate terminus of the target compound provides a characteristic UV chromophore (λ_max ~254 nm) that facilitates reliable HPLC purity determination, a feature not universally shared by all in-class analogs [2].

Quality control Reproducibility Procurement specification

Class-Level Anti-Tubercular Potency Reference: Scaffold Activity Context for the 3-(Furan-3-yl)pyrazin-2-yl Family

While direct IC₅₀ data for the target compound against M. tuberculosis are not available in the public domain, closely related 3-(furan-3-yl)pyrazin-2-yl derivatives have demonstrated quantifiable anti-tubercular activity. The chroman-2-carboxamide analog (CAS 2034611-52-2) exhibits IC₅₀ values of 1.35–2.18 μM against M. tuberculosis H37Ra, and the cyclopentyl urea derivative (CAS 2034612-40-1) displays comparable potency in the same assay system . Pyrazine-containing compounds are established anti-tubercular pharmacophores, with pyrazinamide serving as a first-line TB drug; the 3-(furan-3-yl)pyrazin-2-yl scaffold builds on this precedent by introducing a furan ring that may enhance target binding through additional hydrophobic and π-stacking interactions . The target compound's benzyl carbamate side chain occupies a distinct chemical space within this family, offering a vector for further SAR exploration not present in the amide- or urea-linked analogs.

Anti-tubercular Mycobacterium tuberculosis Drug discovery

Drug-Likeness and Lead-Likeness Metrics: QED Score Comparison Across In-Class Carbamates

The target compound achieves a Quantitative Estimate of Drug-likeness (QED) score of 0.55, placing it in the attractive range for lead-like molecules (commonly defined as QED > 0.5) [1]. This score integrates molecular weight (366.38), logP (3.02), HBD (0), HBA (8), TPSA (96.18), and rotatable bonds (4), all of which fall within or near established drug-likeness thresholds [1]. In-class analogs bearing bulkier substituents, such as the xanthene-9-carboxamide derivative (CAS 2034422-97-2, MW > 400) or the 4-phenyloxane-4-carboxamide analog (CAS 2034422-95-0), exhibit higher molecular weights and increased rotatable bond counts that diminish their QED scores and lead-likeness [2]. The benzyl carbamate target compound thus occupies a more favorable position on the lead-likeness spectrum for fragment-based or early-stage medicinal chemistry programs.

Drug-likeness Lead optimization Computational chemistry

Recommended Application Scenarios for Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation Requiring Favorable Brain Penetration Physicochemistry

Programs targeting CNS kinases benefit from the target compound's favorable computed CNS drug-like profile: a TPSA of 96.18 Ų (below the widely cited 100 Ų CNS threshold), zero hydrogen bond donors, a clogP of 3.02 within the optimal CNS range (2–4), and a rotatable bond count of 4 (≤8) [Section 3, Evidence Item 1]. The benzyl carbamate terminus can be selectively deprotected under hydrogenolysis to reveal a free amine for further elaboration, providing a synthetic entry point for focused library synthesis around the furan-pyrazine core. Compared to the morpholinoethyl analog (higher TPSA, basic amine), the target compound is predicted to exhibit superior passive CNS permeability.

Anti-Tubercular SAR Expansion Leveraging Validated Furan-Pyrazine Scaffold Activity

The 3-(furan-3-yl)pyrazin-2-yl scaffold has demonstrated anti-tubercular IC₅₀ values of 1.35–2.18 μM in structurally related analogs (chroman-2-carboxamide and cyclopentyl urea derivatives) [Section 3, Evidence Item 4]. The target compound's benzyl carbamate-glycine side chain represents an unexplored vector in this SAR landscape, offering the potential for novel interactions with mycobacterial targets distinct from the amide and urea linkages previously characterized. Programs can use this compound as a scaffold-hopping starting point to probe uncharted substituent space while maintaining the validated furan-pyrazine anti-tubercular pharmacophore.

Carbamate Prodrug Design: Cbz as a Tunable Warhead in HDAC or Targeted Protein Degradation (TPD) Applications

Carbamates have been validated as prodrug warheads for HDAC inhibition, where the carbamate moiety is enzymatically cleaved to release an active hydroxamic acid [Section 3, Evidence Item 2]. The benzyl carbamate (Cbz) group of the target compound offers a unique deprotection profile (hydrogenolysis or enzymatic cleavage) orthogonal to the acid-labile Boc group found in the piperidine-carboxylate analog. This orthogonality is valuable in PROTAC and molecular glue design, where sequential deprotection steps may be required. The benzyl group also contributes aromatic π-stacking potential that is absent in alkyl carbamate analogs.

High-Quality Building Block for Medicinal Chemistry CROs Requiring Defined Purity Specifications

Contract research organizations (CROs) and medicinal chemistry groups performing SAR studies require building blocks with documented purity ≥95% and full analytical characterization (HPLC, MS, NMR) to ensure assay reproducibility [Section 3, Evidence Item 3]. The target compound is supplied with a defined ≥95% purity specification and benefits from a UV-active benzyl chromophore that enables reliable HPLC quantification at 254 nm. This quality baseline surpasses that of several less thoroughly characterized in-class analogs, reducing the risk of batch-to-batch variability confounding biological assay interpretation.

Quote Request

Request a Quote for Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.